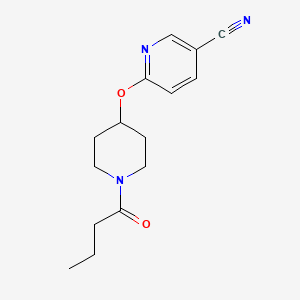

6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial and Antiprotozoal Activities

Some novel pyrido[2,3-d]pyrimidine derivatives, which are structurally related to nicotinonitrile, have shown promising antimicrobial activities. These compounds were evaluated for their antibacterial and antifungal properties, highlighting the potential of nicotinonitrile derivatives in developing new antimicrobial agents (Behalo, 2008). Furthermore, nicotinonitrile-based s-triazines have been synthesized and tested for their in vitro antimycobacterial activity, with several compounds exhibiting significant efficacy against Mycobacterium tuberculosis, suggesting a starting point for new antituberculosis therapies (Patel, Chikhalia, & Kumari, 2014).

Applications in Materials Science

Nicotinonitrile derivatives have been investigated for their potential in materials science, particularly as novel cathode materials for organic radical batteries. The synthesis and characterization of nitroxide radical polymers based on modified polypyrrole derivatives indicate that these materials exhibit superior electrochemical performances, beneficial for energy storage applications (Xu et al., 2014).

Synthesis and Characterization of Novel Compounds

The synthesis of various nicotinonitrile derivatives has been explored for the creation of new chemical entities with potential pharmacological effects. For instance, the synthesis of nicotinonitrile derivatives as a new class of nonlinear optical (NLO) materials shows that these compounds can have high NLO activity, opening avenues for their application in optical technologies (Raghukumar et al., 2003). Another study focused on the synthesis and antioxidant evaluation of some nicotinonitriles, presenting a methodology for creating compounds with potential antioxidant properties (Gouda et al., 2016).

Environmental Sensitivity and Fluorophore-Based Applications

The development of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties has been reported, demonstrating the synthesis of poly-functionalized innovative nicotinonitriles. These compounds exhibit strong blue-green fluorescence emission, suggesting their applicability in material science and as probes in biochemical research (Hussein, El Guesmi, & Ahmed, 2019).

Mechanism of Action

Target of Action

The primary target of 6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile is the enzyme Phosphodiesterase 4B2 (PDE4B2) . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .

Mode of Action

This compound interacts with the catalytic domain of PDE4B2 . The compound’s oxaborole group chelates the catalytic bimetal, overlapping with the phosphate in cAMP during substrate hydrolysis . The interaction extends into the adenine pocket .

Biochemical Pathways

The inhibition of PDE4B2 by this compound affects the cAMP-dependent pathway . This results in increased phosphorylation of the cAMP response element-binding protein in human monocytes and decreased phosphorylation of extracellular signal-regulated kinase in human T cells .

Pharmacokinetics

It is known that the compound can penetrate the skin , suggesting that it may have good bioavailability when applied topically.

Result of Action

The action of this compound leads to reduced production of various cytokines, including tumor necrosis factor-alpha, interleukins (IL)-23, IL-17, interferon-gamma, IL-4, IL-5, IL-13, and IL-22 . These cytokines contribute to the pathological changes in skin structure and barrier functions, as well as immune dysregulation in conditions like atopic dermatitis and psoriasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to penetrate the skin suggests that the condition of the skin (e.g., hydration level, presence of lesions) may affect its action . .

properties

IUPAC Name |

6-(1-butanoylpiperidin-4-yl)oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-2-3-15(19)18-8-6-13(7-9-18)20-14-5-4-12(10-16)11-17-14/h4-5,11,13H,2-3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZYSIYPVGTBQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970933.png)

![2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2970935.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride](/img/structure/B2970936.png)

![N-[(4-acetamidophenyl)carbamothioyl]benzamide](/img/structure/B2970937.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2970938.png)

![(E)-4-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2970945.png)

![4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2970946.png)